7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
CAS No.: 538352-85-1
Cat. No.: VC5415943
Molecular Formula: C22H17BrN6O2
Molecular Weight: 477.322
* For research use only. Not for human or veterinary use.
![7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide - 538352-85-1](/images/structure/VC5415943.png)
Specification
CAS No. | 538352-85-1 |
---|---|
Molecular Formula | C22H17BrN6O2 |
Molecular Weight | 477.322 |
IUPAC Name | 7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Standard InChI | InChI=1S/C22H17BrN6O2/c1-13-18(21(30)26-16-4-2-10-24-12-16)19(14-6-8-15(23)9-7-14)29-22(25-13)27-20(28-29)17-5-3-11-31-17/h2-12,19H,1H3,(H,26,30)(H,25,27,28) |
Standard InChI Key | GKPDYNDFDCHCAS-UHFFFAOYSA-N |
SMILES | CC1=C(C(N2C(=NC(=N2)C3=CC=CO3)N1)C4=CC=C(C=C4)Br)C(=O)NC5=CN=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a triazolopyrimidine core fused with a dihydro-pyrimidine ring, substituted at multiple positions (Figure 1). Key structural elements include:
-
C2 position: Furan-2-yl group, contributing to π-π stacking interactions.
-
C5 position: Methyl group, enhancing metabolic stability.
-
C7 position: 4-Bromophenyl moiety, likely influencing hydrophobic binding.
-
N-linked carboxamide: Pyridin-3-yl substituent, potentially enabling hydrogen bonding.
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular formula | C₂₂H₁₈BrN₇O₂ | |
Molecular weight | 532.34 g/mol | |
SMILES | CC1=C(C(=O)NC2=CN=CC=C2)N3C(=NC=N3)C(N1)C4=CC=C(C=C4)Br)C5=CC=CO5 | |
LogP (predicted) | 3.2 ± 0.5 |
The bromine atom at the para position of the phenyl ring introduces steric and electronic effects, potentially modulating target binding and solubility . The furan and pyridine rings contribute to planar geometry, favoring interactions with aromatic residues in biological targets .
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of triazolopyrimidine derivatives typically involves multicomponent reactions (MCRs) or stepwise functionalization. For analogous compounds (e.g., 5-methyl-7-(3-pyridinyl)-4,7-dihydrotriazolopyrimidine-6-carboxamide), the following steps are employed :
-
Core formation: Condensation of 1,3-di-keto compounds (e.g., 3-(dimethylamino)-1-phenyl-propane-1-one) with 5-amino-4H-1,2,4-triazole under acidic conditions.
-
Chlorination: Treatment with POCl₃ to introduce a reactive chlorine at C7.
-
Amine substitution: Displacement of chlorine with 4-methoxyphenethylamine or pyridin-3-amine.
-
Carboxamide formation: EDCI/HOBt-mediated coupling with carboxylic acids .
For the target compound, the 4-bromophenyl group at C7 likely originates from a Suzuki–Miyaura cross-coupling reaction, as demonstrated in the synthesis of N-(4-bromophenyl)furan-2-carboxamide .
Key Challenges
-
Low aqueous solubility: Common in triazolopyrimidines due to high hydrophobicity; addressed via prodrug strategies or hydrophilic substituents .
-
Metabolic instability: The central carboxamide is prone to non-NADPH-dependent degradation, necessitating structural shielding .
Pharmacological Activity and Mechanism
Antibacterial Activity
Analogous furan-carboxamide hybrids (e.g., N-(4-bromophenyl)furan-2-carboxamide) show potent activity against NDM-positive Acinetobacter baumannii (MIC: 4–8 μg/mL) . The furan ring’s electronegativity disrupts bacterial membrane integrity, while the bromophenyl group enhances penetration .
Table 2: Comparative Activity of Analogous Compounds
Structure-Activity Relationships (SAR)
Critical SAR trends from related triazolopyrimidines include:
-
C5 substituents: Methyl groups improve metabolic stability without compromising potency .
-
C7 aryl groups: Bulky substituents (e.g., 4-bromophenyl) enhance target affinity but reduce solubility .
-
Carboxamide linkage: Pyridin-3-yl substituents improve cellular permeability compared to aliphatic amines .
-
Furan-2-yl at C2: Enhances π-stacking with hydrophobic pockets in bacterial enzymes .
Pharmacokinetic and Toxicity Profiling
While data specific to the target compound are unavailable, trends from analogs suggest:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume